molecular formula C19H18BrN3O2 B2605233 1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one CAS No. 2380187-81-3

1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2605233
CAS No.: 2380187-81-3
M. Wt: 400.276
InChI Key: WSHMETNUAAXIAW-UHFFFAOYSA-N
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Description

1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an indole group

Properties

IUPAC Name

1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c20-16-11-21-7-5-18(16)25-14-6-8-23(12-14)19(24)9-13-10-22-17-4-2-1-3-15(13)17/h1-5,7,10-11,14,22H,6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHMETNUAAXIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps:

    Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

    Synthesis of the pyrrolidine derivative: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions: The bromopyridine intermediate is coupled with the pyrrolidine derivative using suitable coupling agents and conditions.

    Introduction of the indole group: The final step involves the attachment of the indole group to the coupled intermediate through a series of reactions, such as nucleophilic substitution or condensation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interactions with biological targets. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers investigate the compound’s effects on cellular pathways and its potential as a tool for studying biological processes.

    Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one can be compared with other compounds that feature similar structural motifs, such as:

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which are known for their biological activity and use in drug discovery.

    Bromopyridine derivatives: Compounds containing a bromopyridine moiety, which are often used as intermediates in organic synthesis.

    Indole derivatives: Compounds with an indole group, which are widely studied for their pharmacological properties.

The uniqueness of this compound lies in its combination of these three structural elements, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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